2-Amino-2-ethyl-1,3-propanediol
Overview
Description
“2-Amino-2-ethyl-1,3-propanediol” is a chemical compound with the formula C5H13NO2 . It is also known by other names such as “2-Amino-1,3-dihydroxy-2-ethylpropane”, “AEPD”, and “2-Ethyl-2-aminopropanediol” among others . It is used as an emulsifying agent for oils, fats, and waxes, and as an absorbent for acidic gases CO2 and H2S .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-ethyl-1,3-propanediol” consists of 5 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The IUPAC Standard InChIKey for this compound is IOAOAKDONABGPZ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-Amino-2-ethyl-1,3-propanediol” has a density of 1.1±0.1 g/cm3, a boiling point of 273.4±0.0 °C at 760 mmHg, and a flash point of 115.6±21.8 °C . It also has a molar refractivity of 31.8±0.3 cm3, a polar surface area of 66 Å2, and a molar volume of 109.8±3.0 cm3 .
Scientific Research Applications
Pharmaceutical Industry
2-Amino-2-ethyl-1,3-propanediol is used in the pharmaceutical industry . However, the specific applications within this industry are not detailed in the source.
Medicine
This compound also finds use in medicine . The exact medicinal applications are not specified in the available resources.
Synthesis of Synthetic Antibiotics
Since the 1940s, 2-Amino-2-ethyl-1,3-propanediol (also known as serinol) has been used as a precursor for the synthesis of synthetic antibiotics, such as chloramphenicol .
X-ray Contrast Agents
Serinol is used in the production of X-ray contrast agents . These agents are substances used to improve the visibility of internal structures in X-ray-based imaging techniques.
Chemical Sphingosine/Ceramide Synthesis
Serinol is used in the chemical synthesis of sphingosine and ceramide . These are classes of lipids that play important roles in cell signaling and recognition.
Buffer Component in SDS-Gradient Gel Electrophoresis
2-Amino-2-ethyl-1,3-propanediol is used as a buffer component in a SDS-gradient gel electrophoresis system that separates polypeptides in the molecular weight range of 1500 to 100,000 .
Spacer in Isotachophoresis of Proteins
This compound is used as a spacer in isotachophoresis of proteins . Isotachophoresis is a technique used to separate charged particles.
Buffer for Determination of Alkaline Phosphatase Activity
2-Amino-2-ethyl-1,3-propanediol is also used as a buffer for the determination of alkaline phosphatase activity . Alkaline phosphatase is an enzyme involved in many biological processes, and its activity can be a significant indicator of various health conditions.
Safety and Hazards
Mechanism of Action
Target of Action
2-Amino-2-ethyl-1,3-propanediol is a versatile compound used in various applications. It is primarily used as an emulsifying agent for oils, fats, and waxes . It also serves as an absorbent for acidic gases such as CO2 and H2S . .
Mode of Action
The mode of action of 2-Amino-2-ethyl-1,3-propanediol largely depends on its application. As an emulsifying agent, it likely interacts with oils, fats, and waxes to form stable emulsions, facilitating the mixing of these substances with water . As an absorbent for acidic gases, it likely interacts with these gases, reducing their concentration in the environment .
Biochemical Pathways
It has been used in the synthesis of functional aliphatic six-membered cyclic carbonate monomers . This suggests that it may participate in various chemical reactions and potentially affect associated biochemical pathways.
Result of Action
It has been found to cause serious eye damage , suggesting that it may have cytotoxic effects under certain conditions.
Action Environment
The action of 2-Amino-2-ethyl-1,3-propanediol can be influenced by various environmental factors. For instance, its efficacy as an emulsifying agent may depend on the properties of the oils, fats, or waxes it is mixed with . Its stability and efficacy as an absorbent for acidic gases may be influenced by the concentration and type of gases present . Furthermore, it should be stored in a dry, cool, and well-ventilated place to maintain its stability .
properties
IUPAC Name |
2-amino-2-ethylpropane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-2-5(6,3-7)4-8/h7-8H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAOAKDONABGPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029150 | |
Record name | 2-Amino-2-ethyl-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,3-Propanediol, 2-amino-2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
115-70-8 | |
Record name | 2-Amino-2-ethyl-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminoethyl propanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AEPD | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Propanediol, 2-amino-2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-2-ethyl-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-ethylpropanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-2-ETHYL-1,3-PROPANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ADF1987D4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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